molecular formula C18H18Br2N6O4S B579896 N-Despropyl-N-ethyl Macitentan CAS No. 441796-13-0

N-Despropyl-N-ethyl Macitentan

货号: B579896
CAS 编号: 441796-13-0
分子量: 574.248
InChI 键: PIJUSICWAKBTEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropyl-N-ethyl Macitentan involves multiple steps, starting from the parent compound Macitentan. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets regulatory standards .

化学反应分析

Types of Reactions

N-Despropyl-N-ethyl Macitentan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

科学研究应用

Pharmacological Properties

N-Despropyl-N-ethyl Macitentan retains pharmacological activity similar to that of its parent compound, Macitentan. It is known to exhibit:

  • Endothelin Receptor Antagonism : this compound acts on both ETA and ETB receptors, which are involved in vasoconstriction and smooth muscle cell proliferation. It has been shown to be approximately 20% as potent as Macitentan in vitro .
  • Sustained Receptor Occupancy : The compound demonstrates a longer receptor occupancy half-life compared to other antagonists like bosentan and ambrisentan, leading to more effective blockade of endothelin signaling .

Clinical Applications

The primary clinical application of this compound is in the management of pulmonary arterial hypertension. Its efficacy has been highlighted in various studies:

  • Morbidity and Mortality Reduction : Clinical trials have demonstrated that Macitentan significantly reduces morbidity and mortality in PAH patients. The efficacy of this compound as a metabolite contributes to these outcomes .
  • Combination Therapy : Recent studies have explored the use of this compound in combination with phosphodiesterase type 5 inhibitors (like tadalafil). This fixed-dose combination has shown improved pulmonary vascular resistance compared to monotherapy .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferenceObjectivePopulationResults
SERAPHIN Trial Assess morbidity/mortality500 PAH patientsSignificant reduction in primary endpoint (death or worsening PAH)
A DUE Study Compare combination therapy187 PAH patientsImproved pulmonary vascular resistance with combination therapy

Ongoing Research and Future Directions

Current research is focused on further elucidating the role of this compound in PAH treatment:

  • Long-term Efficacy Studies : Investigations are underway to assess the long-term benefits and safety profile of this compound in diverse patient populations.
  • Mechanistic Studies : Research is also being conducted to better understand the molecular mechanisms by which this compound exerts its effects on endothelin receptors and its interaction with other signaling pathways involved in PAH.

作用机制

N-Despropyl-N-ethyl Macitentan exerts its effects by acting as an endothelin receptor antagonist. It binds to endothelin receptors, preventing the binding of endothelin-1, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure . The molecular targets include endothelin receptor subtypes ETA and ETB, with a higher selectivity for ETA .

相似化合物的比较

Similar Compounds

Uniqueness

N-Despropyl-N-ethyl Macitentan is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its higher selectivity for endothelin receptor subtypes and its use in analytical applications make it a valuable compound in pharmaceutical research and development .

生物活性

N-Despropyl-N-ethyl Macitentan is a metabolite of Macitentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions by antagonizing the endothelin receptors (ET-A and ET-B), which are implicated in vasoconstriction and cellular proliferation. By blocking these receptors, the compound reduces the effects of endothelin-1, a potent vasoconstrictor, leading to:

  • Vasodilation : The blockade of ET-A receptors decreases smooth muscle contraction.
  • Reduced Cell Proliferation : Inhibition of both ET-A and ET-B receptors mitigates the hyperproliferation of smooth muscle cells associated with PAH .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by several key parameters:

ParameterValue
Bioavailability Estimated at 74%
Volume of Distribution 40-50 L
Protein Binding >99% (primarily to albumin)
Half-life 16 hours (Macitentan); 40-66 hours (active metabolite M6)
Route of Elimination 50% urine, 24% feces

The compound undergoes extensive metabolism via cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, and CYP2C19), producing several metabolites including M6, which retains biological activity .

Case Studies and Research Findings

  • SERAPHIN Trial : A pivotal study assessing the efficacy of Macitentan (and by extension this compound) demonstrated significant reductions in morbidity and mortality among PAH patients. The trial involved over 750 patients and reported:
    • Hazard ratios indicating a 30% to 45% reduction in primary endpoint events (death or worsening PAH) for those treated with Macitentan compared to placebo .
  • Real-World Studies : Subsequent studies in diverse populations have corroborated these findings:
    • A study involving 474 Korean patients reported a final effectiveness rate of 93%, with common adverse effects being dyspnea and nasopharyngitis .
    • A retrospective observational study in China confirmed the safety and effectiveness of Macitentan in real-world settings, further supporting its clinical utility .

Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

  • Common Adverse Events : Headache, nasopharyngitis, anemia.
  • Serious Adverse Events : Rarely reported but can include hypotension and liver enzyme elevations.

The incidence rates for adverse events were approximately 39% in real-world settings, with serious adverse events being infrequent .

属性

CAS 编号

441796-13-0

分子式

C18H18Br2N6O4S

分子量

574.248

IUPAC 名称

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)

InChI 键

PIJUSICWAKBTEZ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

同义词

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。